![molecular formula C20H19N3O B14395270 2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine CAS No. 89574-65-2](/img/structure/B14395270.png)
2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the 2-methylpropoxy group. The final step involves the formation of the imidazo[4,5-b]pyridine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its neuroprotective effects in conditions like ischemic stroke.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. It has been shown to modulate inflammatory mediators, scavenge free radicals, and enhance antioxidant enzyme activities. These actions contribute to its neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene and imidazo[4,5-b]pyridine derivatives, such as:
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride
- Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate .
Uniqueness
What sets 2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate multiple pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
89574-65-2 |
|---|---|
Molecular Formula |
C20H19N3O |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[3-(2-methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H19N3O/c1-13(2)12-24-18-11-15-7-4-3-6-14(15)10-16(18)19-22-17-8-5-9-21-20(17)23-19/h3-11,13H,12H2,1-2H3,(H,21,22,23) |
InChI Key |
KJAGOWPXPVHETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC2=CC=CC=C2C=C1C3=NC4=C(N3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
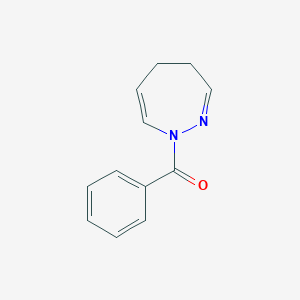

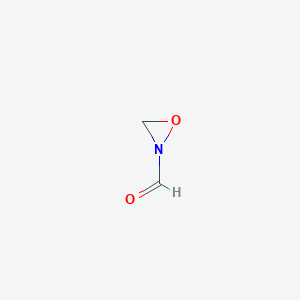
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
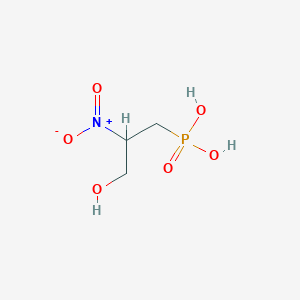
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
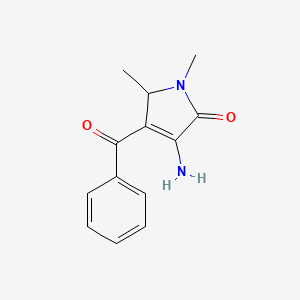
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
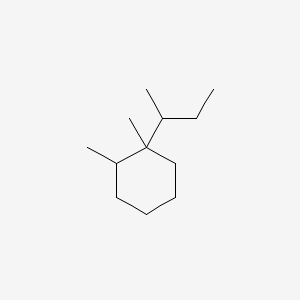
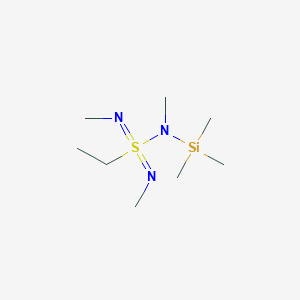
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
